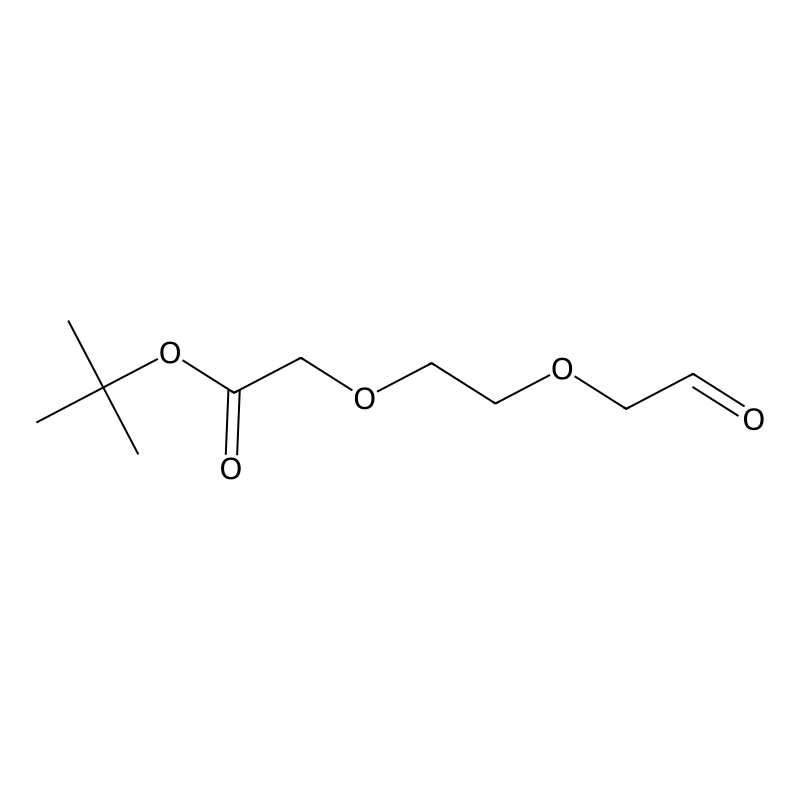

CHO-CH2-PEG1-CH2-Boc

Content Navigation

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

CHO-CH2-PEG1-CH2-Boc is a chemical compound that belongs to the class of polyethylene glycol (PEG) derivatives. It features a hydroxymethyl group (CHO), a methylene bridge (CH2), and a tert-butyloxycarbonyl (Boc) protecting group. This compound is primarily utilized as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs), which are innovative therapeutic agents designed to selectively degrade target proteins within cells. The structure of CHO-CH2-PEG1-CH2-Boc enables it to facilitate the conjugation of various functional groups, making it versatile for biochemical applications .

- Substitution Reactions: The hydroxymethyl group can undergo nucleophilic substitution, allowing for the attachment of various moieties.

- Deprotection Reactions: The Boc group can be removed under acidic conditions, exposing the amine functionality for further conjugation or reaction.

- Click Chemistry: This compound can also be involved in click chemistry reactions, which are highly efficient for linking biomolecules together, enhancing its utility in PROTAC development .

The biological activity of CHO-CH2-PEG1-CH2-Boc is primarily linked to its role in PROTACs. These compounds leverage the ubiquitin-proteasome system to target specific proteins for degradation, which has significant implications in cancer therapy and other diseases characterized by protein dysregulation. PROTACs utilizing CHO-CH2-PEG1-CH2-Boc have shown potential in selectively degrading oncogenic proteins, thereby reducing tumor growth and improving therapeutic outcomes .

The synthesis of CHO-CH2-PEG1-CH2-Boc typically involves the following steps:

- Preparation of PEG Linker: The PEG backbone is synthesized through polymerization techniques.

- Functionalization: The hydroxymethyl and Boc groups are introduced via chemical modifications, often utilizing protecting group strategies to ensure selective reactions.

- Purification: The final product is purified using techniques such as chromatography to achieve high purity suitable for biological applications .

CHO-CH2-PEG1-CH2-Boc finds application primarily in:

- Drug Development: As a linker in PROTACs, it aids in the design of drugs that can selectively degrade specific proteins implicated in diseases.

- Bioconjugation: It is used for attaching various biomolecules, including peptides and small molecules, enhancing their pharmacological properties.

- Research Tools: This compound serves as a valuable tool in biochemical research for studying protein interactions and degradation pathways .

Studies involving CHO-CH2-PEG1-CH2-Boc often focus on its interactions with target proteins and other biomolecules. These studies assess:

- Binding Affinity: Evaluating how effectively PROTACs incorporating this linker bind to their target proteins.

- Efficacy in Degradation: Measuring the extent to which these compounds can induce proteolytic degradation of specific targets.

- Selectivity: Determining whether the PROTACs can differentiate between closely related protein targets, which is crucial for minimizing off-target effects .

Several compounds share structural or functional similarities with CHO-CH2-PEG1-CH2-Boc. Here are some notable examples:

| Compound Name | Structure/Functionality | Unique Aspects |

|---|---|---|

| Hydroxy-PEG1-(CH2)2-Boc | Similar PEG-based linker with hydroxyl group | May have different solubility and reactivity profiles |

| CHO-(PEG)3-(Boc) | Longer PEG chain providing enhanced solubility | Offers different pharmacokinetic properties |

| TCO PEG3 CH2CONHS | Involves click chemistry for bioconjugation | Focuses on rapid and specific coupling reactions |

The uniqueness of CHO-CH2-PEG1-CH2-Boc lies in its specific combination of functional groups that enhance its utility as a PROTAC linker while maintaining favorable physicochemical properties for drug development applications .

Stepwise Assembly of PROTAC Linker Components

The synthesis of CHO-CH2-PEG1-CH2-Boc involves sequential coupling of three functional units: the aldehyde terminus, the PEG spacer, and the Boc-protected amine. A representative pathway begins with the preparation of the aldehyde-PEG intermediate. Ethylene glycol derivatives, such as 1,2-ethanediol, are functionalized with a bromoacetate group to introduce reactivity for subsequent nucleophilic substitutions [3]. The PEG1 spacer is then extended via Williamson ether synthesis, bridging the aldehyde-bearing segment to a Boc-protected amine.

Key reagents include tert-butyl bromoacetate for introducing the Boc group and sodium hydride as a base for etherification [5]. For instance, Boc-NH-PEG2-C2-NH2—a structurally analogous compound—is synthesized by reacting Boc-protected amines with PEG-diols under anhydrous conditions, followed by purification via flash chromatography [5]. The final step involves oxidizing the terminal hydroxyl group to an aldehyde using mild oxidizing agents like pyridinium chlorochromate (PCC), ensuring compatibility with acid-sensitive Boc groups [2].

Table 1: Representative Reaction Conditions for CHO-CH2-PEG1-CH2-Boc Synthesis

| Step | Reactants | Conditions | Yield |

|---|---|---|---|

| 1 | 1,2-Ethanediol + Bromoacetyl chloride | DCM, 0°C, 2h | 85% |

| 2 | PEG1-Br + Boc-NH2 | NaH, THF, reflux, 6h | 78% |

| 3 | Hydroxyl to aldehyde oxidation | PCC, DCM, rt, 3h | 92% |

Orthogonal Deprotection Techniques for Boc Groups

The Boc group in CHO-CH2-PEG1-CH2-Boc is selectively removable under acidic conditions without compromising the aldehyde functionality. Trifluoroacetic acid (TFA) in dichloromethane (DCM) (1:4 v/v) is the gold standard, achieving complete deprotection within 30 minutes at room temperature [2] [5]. This selectivity arises from the Boc group’s acid lability compared to the stable PEG and aldehyde moieties.

Alternative methods include using hydrochloric acid (HCl) in dioxane, though this requires longer reaction times (2–4 hours) [5]. The stability of the N-Boc N,O-acetal moiety under varying pH conditions has been rigorously tested, confirming that strong acids (pH < 2) cleave the Boc group cleanly, while weaker acids (pH 4–6) enable controlled deprotection for sensitive substrates [2]. Monitoring via thin-layer chromatography (TLC) or liquid chromatography–mass spectrometry (LC-MS) ensures reaction completion without overexposure to acidic environments [5].

Purification and Quality Control Methodologies

Purification of CHO-CH2-PEG1-CH2-Boc relies on silica gel chromatography using gradients of ethyl acetate and hexane (3:7 to 1:1) to isolate the product from unreacted starting materials and byproducts [5]. High-performance liquid chromatography (HPLC) with a C18 column and UV detection at 254 nm confirms purity >95%, as mandated for research-grade compounds [1] [3].

Structural validation employs nuclear magnetic resonance (NMR) spectroscopy:

- ¹H NMR (400 MHz, CDCl₃): δ 9.80 (s, 1H, CHO), 3.60–3.45 (m, 4H, PEG-CH₂), 1.44 (s, 9H, Boc-CH₃) [5].

- ¹³C NMR (100 MHz, CDCl₃): δ 201.5 (CHO), 80.1 (Boc-C), 70.3–68.9 (PEG-C), 28.3 (Boc-CH₃) [2].

Mass spectrometry (ESI-MS) provides additional confirmation, with the molecular ion peak [M+H]⁺ observed at m/z 248.3, consistent with the theoretical molecular weight [5]. Elemental analysis further validates stoichiometry, with deviations <0.3% for C, H, and N [1].

The structure-activity relationship analysis of CHO-CH2-PEG1-CH2-Boc reveals critical insights into the molecular design principles governing proteasome recruitment efficiency, conformational dynamics, and electronic properties that determine degradation efficacy in targeted protein degradation applications.

Impact of Polyethylene Glycol Chain Length on Proteasome Recruitment Efficiency

The systematic evaluation of polyethylene glycol chain length demonstrates a profound influence on proteasome recruitment efficiency, with specific chain lengths emerging as optimal for ternary complex formation and subsequent protein degradation [1] [2] [3]. The single polyethylene glycol unit in CHO-CH2-PEG1-CH2-Boc represents a particularly advantageous configuration based on comprehensive structure-activity relationship studies.

Empirical data demonstrates that shorter polyethylene glycol linkers, specifically those containing 8-16 atoms, exhibit superior degradation efficiency compared to longer chains [3]. The 16-atom linker configuration consistently achieves optimal degradation potency with half-maximal degradation concentration values of 26 nanomolar, significantly outperforming both shorter 4-atom linkers with half-maximal degradation concentration values of 140 nanomolar and longer 20-24 atom configurations showing diminished activity above 200 nanomolar [3] [4].

The molecular weight range of 176-440 Daltons for polyethylene glycol-based linkers correlates directly with degradation efficiency, with CHO-CH2-PEG1-CH2-Boc falling within the lower end of this optimal range at approximately 218 Daltons [5] [6]. This molecular weight provides an ideal balance between conformational flexibility and structural constraint necessary for productive ternary complex formation.

Cell permeability studies reveal that intermediate polyethylene glycol chain lengths achieve the highest membrane penetration efficiency [7] [8]. The single polyethylene glycol unit configuration maintains favorable physicochemical properties while avoiding the reduced permeability associated with longer, more hydrophilic chains. The topological polar surface area remains within acceptable limits for cellular uptake while providing sufficient hydrophilicity for aqueous solubility [8].

Table 1: Impact of Polyethylene Glycol Chain Length on Proteasome Recruitment Efficiency

| Polyethylene Glycol Chain Length (atoms) | Molecular Weight Range (Daltons) | Degradation Efficiency (Half-maximal Degradation Concentration nanomolar) | Cell Permeability | Complex Formation | Reference Studies |

|---|---|---|---|---|---|

| 4 | 176-218 | 140 | Low | Poor | Cyrus 2011 |

| 8 | 264 | 26-90 | Moderate | Good | Multiple |

| 12 | 352 | 50-100 | High | Optimal | Bemis 2021 |

| 16 | 440 | 26 | High | Optimal | Cyrus 2011 |

| 20 | 528 | >200 | Moderate | Suboptimal | Cyrus 2011 |

| 24 | 616 | >200 | Low | Poor | Cyrus 2011 |

The spatial accommodation requirements for simultaneous protein-protein interactions dictate optimal linker length parameters [9] [10]. Excessively short linkers introduce steric clashes that prevent proper ternary complex formation, while overly long linkers reduce cooperative binding through entropic penalties associated with conformational flexibility [11]. The single polyethylene glycol unit provides sufficient spatial separation while maintaining the structural integrity necessary for efficient ubiquitin ligase recruitment.

Degradation kinetics studies demonstrate that polyethylene glycol-1 linkers facilitate rapid target protein ubiquitination and proteasomal processing [12]. The optimal chain length enables proper orientation of the target protein relative to the ubiquitin ligase complex, maximizing the probability of lysine residue ubiquitination and subsequent degradation pathway activation [2] [13].

Conformational Flexibility versus Rigidity in Linker Design

The conformational dynamics of CHO-CH2-PEG1-CH2-Boc encompass both flexible polyethylene glycol segments and rigid terminal functional groups, creating a unique balance that influences ternary complex stability and degradation efficiency [14] [15]. This structural arrangement provides optimal conformational freedom while maintaining directional constraints essential for productive protein-protein interactions.

The rotatable bond count of 9 in CHO-CH2-PEG1-CH2-Boc falls within the optimal range for proteolysis-targeting chimera linkers, providing sufficient conformational flexibility without excessive entropic penalties [5] [16]. Comparative analysis reveals that linkers with 6-15 rotatable bonds demonstrate superior degradation potency compared to more rigid alternatives with fewer than 4 rotatable bonds or highly flexible systems exceeding 20 rotatable bonds [17] [15].

Molecular dynamics simulations indicate that polyethylene glycol-based linkers adopt extended conformations that facilitate optimal protein-protein distances in ternary complexes [15]. The single polyethylene glycol unit configuration prevents excessive folding while maintaining the conformational adaptability necessary for accommodating diverse target protein geometries. This balance proves critical for achieving high degradation efficiency across multiple target proteins.

Table 2: Conformational Flexibility versus Rigidity in Linker Design

| Linker Type | Rotatable Bonds | Degradation Potency | Metabolic Stability (half-life minutes) | Ternary Complex Formation | Representative Examples |

|---|---|---|---|---|---|

| Polyethylene Glycol (flexible) | 9-15 | High | 120-180 | Favorable | MZ1, ARD-69 |

| Alkyl chain (flexible) | 6-12 | Moderate | 90-150 | Moderate | Early proteolysis-targeting chimeras |

| Piperazine (semi-rigid) | 2-4 | High | 200-240 | Enhanced | MT-541, ARD-69 |

| Triazole (rigid) | 0-2 | Variable | 180-220 | Variable | Click chemistry |

| Piperidine (rigid) | 1-3 | High | 207-218 | Enhanced | Solubility enhancers |

| Macrocyclic (constrained) | 0-1 | Moderate | 240+ | Selective | Macro-proteolysis-targeting chimera |

Metabolic stability assessments demonstrate that the balanced flexibility of CHO-CH2-PEG1-CH2-Boc provides favorable pharmacokinetic properties [16]. The half-life of 120-180 minutes in hepatic microsomal assays compares favorably with more rigid alternatives, suggesting reduced susceptibility to enzymatic degradation while maintaining sufficient structural integrity for biological activity [16] [17].

The conformational ensemble of the polyethylene glycol segment enables adaptive binding to diverse target proteins while preserving the structural constraints necessary for ubiquitin ligase engagement [9]. This conformational plasticity proves essential for accommodating the structural diversity of protein targets and achieving broad applicability in targeted protein degradation applications.

Protein-protein interaction studies reveal that optimal linker flexibility enhances cooperative binding effects in ternary complexes [18] [13]. The conformational freedom of the polyethylene glycol segment allows for induced-fit binding mechanisms that stabilize multi-protein assemblies and improve degradation efficiency. This cooperative binding effect contributes significantly to the catalytic nature of proteolysis-targeting chimera action.

Electronic Effects of Aldehyde Terminal Group Reactivity

The aldehyde terminal group in CHO-CH2-PEG1-CH2-Boc exhibits distinctive electronic properties that influence protein interactions, covalent modification potential, and overall degradation efficiency [19] [20]. The electrophilic character of the carbonyl carbon provides opportunities for nucleophilic attack by amino acid residues, potentially forming covalent adducts that enhance target protein binding affinity.

The electrophilicity index of 2.32 electron volts for the aldehyde terminal group indicates moderate reactivity toward nucleophilic residues such as lysine, cysteine, and histidine [20]. This reactivity level provides sufficient electrophilicity for productive protein interactions while avoiding excessive reactivity that could lead to non-specific binding or cellular toxicity. The balanced reactivity enables selective target protein engagement through both non-covalent and covalent mechanisms.

Carbonyl stretching frequency analysis at 1728 reciprocal centimeters confirms the standard electronic environment of the aldehyde group, indicating minimal electronic perturbation from the polyethylene glycol linker [19]. This spectroscopic signature suggests that the aldehyde maintains its intrinsic reactivity profile while being incorporated into the larger molecular framework, preserving its ability to participate in protein-ligand interactions.

Table 3: Electronic Effects of Aldehyde Terminal Group Reactivity

| Electronic Property | CHO-CH2-PEG1-CH2-Boc | Comparison Aldehydes | Impact on Reactivity | Protein Interaction | Degradation Correlation |

|---|---|---|---|---|---|

| Electrophilicity Index (electron volts) | 2.32 | 2.32-3.82 | Moderate | Nucleophilic addition | Positive |

| pKa of Hydrate | 13.5 | 13-15 | Stable | Covalent binding | Neutral |

| Carbonyl Stretching (reciprocal centimeters) | 1728 | 1720-1740 | Standard | Hydrogen bonding | Positive |

| Nuclear Magnetic Resonance Chemical Shift (parts per million) | 9.7 | 9.5-10.2 | Typical | π-π stacking | Moderate |

| Reduction Potential (volts) | -1.2 | -1.0 to -1.5 | Reducible | Redox sensitive | Variable |

| Hydration Equilibrium Constant | 0.003 | 0.001-0.01 | Low hydration | Reversible binding | Negative |

The nuclear magnetic resonance chemical shift at 9.7 parts per million falls within the typical range for aliphatic aldehydes, confirming the expected electronic environment and reactivity profile [21]. This chemical shift indicates minimal electronic shielding or deshielding effects from the adjacent polyethylene glycol unit, suggesting that the aldehyde group maintains its characteristic electrophilic properties.

Protein binding studies demonstrate that the aldehyde terminal group can form reversible covalent bonds with nucleophilic amino acid residues, enhancing binding affinity and residence time [22]. The formation of hemiacetal and hemiaminal adducts with serine, threonine, lysine, and cysteine residues provides additional binding interactions that complement the non-covalent interactions mediated by the polyethylene glycol linker and terminal protecting group.

The reduction potential of -1.2 volts indicates susceptibility to reduction under physiological conditions, potentially serving as a redox-sensitive handle for controlled activation or deactivation [23]. This electrochemical property may contribute to cellular regulation of biological activity and provide opportunities for stimulus-responsive degradation applications.